molecular formula C11H11FO2 B13533873 2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid

2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13533873
M. Wt: 194.20 g/mol
InChI Key: MHLUSWNGBZAHGL-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid (CAS 1268141-41-8) is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a cyclopropane-carboxylic acid scaffold substituted with a 4-fluoro-3-methylphenyl group, a structure of significant interest in the design of novel bioactive molecules . The rigid, strained cyclopropane ring is a key motif in drug discovery, often used as a conformationally constrained backbone in peptidomimetics and other active compounds . The incorporation of a fluorine atom on the aromatic ring is a strategic modification known to profoundly influence a molecule's properties, potentially enhancing its lipophilicity, metabolic stability, and capacity for specific interactions with enzymatic targets . This makes the compound a particularly valuable intermediate for researchers working in hit-to-lead optimization and the development of new therapeutic agents. It is supplied as a research-grade material and is strictly intended for laboratory use. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11FO2/c1-6-4-7(2-3-10(6)12)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)

InChI Key

MHLUSWNGBZAHGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CC2C(=O)O)F

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves synthesizing a cyclopropyl methyl ketone precursor, typically substituted with the desired aromatic moiety, followed by oxidation to the corresponding carboxylic acid.

Stepwise Procedure

Step Description Reagents & Conditions References
1 Synthesis of 1-fluoro-cyclopropyl-phenyl ketone Nucleophilic substitution of halogenated precursors with fluorinating agents (e.g., potassium fluoride), followed by cyclopropanation ,
2 Oxidation of methyl ketone to acid Use of strong oxidants such as m-chloroperbenzoic acid or potassium permanganate under reflux ,
3 Purification Extraction, washing, drying, and recrystallization Standard laboratory procedures

Research Findings:

  • Patents EP0533013A2 and US5498750A describe the oxidation of 1-fluoro-cyclopropyl methyl ketone to yield the target acid with high purity and yield.
  • The oxidation is typically performed using m-chloroperbenzoic acid under reflux, followed by purification via organic solvent extraction and acidification.

Data Table: Oxidation Method Parameters

Parameter Typical Range Notes
Oxidant m-Chloroperbenzoic acid 2-3 equivalents per mol of ketone
Temperature Reflux (~80°C) Under inert atmosphere
Reaction Time 24-48 hours Monitored via TLC or NMR
Yield 70-85% High purity of product

Cyclopropanation of Aromatic Precursors Followed by Oxidation

Method Overview

This method involves the formation of the cyclopropane ring directly on the aromatic substrate, followed by oxidation to the acid.

Stepwise Procedure

Step Description Reagents & Conditions References
1 Synthesis of substituted aromatic precursor Friedel-Crafts alkylation or halogenation
2 Cyclopropanation Use of diazomethane or Simmons-Smith reagents ,
3 Oxidation to acid Similar to above, using oxidants like m-chloroperbenzoic acid ,

Research Findings:

  • The Simmons-Smith cyclopropanation is favored for regioselectivity, especially with methyl-substituted phenyl derivatives.
  • The subsequent oxidation step is critical for converting the methyl group into the carboxylic acid, often employing oxidants like peracids or potassium permanganate .

Data Table: Cyclopropanation and Oxidation

Parameter Typical Conditions Notes
Cyclopropanation Reagent Diethylzinc + CH₂I₂ or Diazomethane Selective for aromatic methyl groups
Oxidant m-Chloroperbenzoic acid Reflux conditions
Overall Yield 60-75% Dependent on substrate substitution

Notable Research Findings and Optimization Strategies

  • Selectivity and Yield Enhancement:
    Use of phase transfer catalysts and temperature control during cyclopropanation improves regioselectivity and yield.
  • Protection of Sensitive Groups:
    Aromatic methyl groups are generally stable under cyclopropanation conditions, but phenolic or amino groups require protection.

  • Alternative Oxidants:
    Potassium permanganate or chromium-based oxidants can be employed, but m-chloroperbenzoic acid remains preferred for its mildness and high selectivity.

Summary of Preparation Methods

Method Advantages Disadvantages References
Oxidation of cyclopropyl methyl ketone High yield, straightforward Multi-step synthesis of precursor ,
Direct cyclopropanation of aromatic precursor Fewer steps, regioselective Requires careful control, possible side reactions

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Phenylcyclopropane Carboxylic Acids

Cyclopropane-carboxylic acids with substituted phenyl groups are widely studied for their unique conformational strain and bioactivity. Key analogs include:

2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic Acid
  • CAS : 2262-03-5
  • Molecular Formula : C₁₁H₉F₃O₂
  • Purity : 95%
  • Availability : 250 mg to 5 g .
  • Comparison: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~1–2) compared to the 4-fluoro-3-methylphenyl substituent.
(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid
  • CAS : 88335-97-1
  • Molecular Formula : C₇H₈O₄
  • Comparison :
    • The methoxycarbonyl (-COOMe) group reduces acidity (pKa ~4–5) compared to the free carboxylic acid.
    • This ester derivative is often used as a synthetic intermediate, unlike the target compound, which retains the carboxylic acid functionality .
trans-2-Cyanocyclopropanecarboxylic Acid
  • CAS : 39891-82-2
  • Molecular Formula: C₅H₅NO₂
  • Comparison: The cyano (-CN) group introduces strong electron-withdrawing effects, similar to fluorine, but with greater polarity. May exhibit distinct reactivity in nucleophilic substitutions due to the -CN group .
1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic Acid
  • Ref : 3D-WLC16971
  • Price : €894 (50 mg), €2,677 (500 mg) .
  • Comparison :
    • The benzyl linkage (phenylmethyl group) adds steric bulk compared to the direct phenyl attachment in the target compound.
    • Higher molecular weight (C₁₂H₁₃FO₂ vs. C₁₁H₁₁FO₂) may reduce solubility in aqueous media.

Data Table: Key Structural Analogs

Compound Name Substituent(s) CAS Molecular Formula Purity Availability Price (50 mg)
2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid 4-F, 3-Me N/A C₁₁H₁₁FO₂ N/A N/A N/A
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid 4-CF₃ 2262-03-5 C₁₁H₉F₃O₂ 95% 250 mg–5 g N/A
(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid 2-COOMe 88335-97-1 C₇H₈O₄ N/A N/A N/A
trans-2-Cyanocyclopropanecarboxylic acid 2-CN 39891-82-2 C₅H₅NO₂ N/A N/A N/A
1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid Benzyl-4-F, 3-Me N/A C₁₂H₁₃FO₂ N/A 50 mg–500 mg €894

Research Findings and Trends

  • Electronic Effects : Fluorine and methyl groups on the phenyl ring modulate electron density. The -F group is meta-directing, while -Me is ortho/para-directing, influencing regioselectivity in further derivatizations .
  • Commercial Viability : High pricing of benzyl-linked analogs (e.g., €894/50 mg) suggests that simpler phenyl derivatives like the target compound may offer cost advantages in large-scale synthesis .

Biological Activity

Overview

2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by its unique cyclopropane structure and the presence of a 4-fluoro-3-methylphenyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

PropertyValue
Molecular FormulaC11H11FO2
Molecular Weight194.20 g/mol
IUPAC NameThis compound
InChIInChI=1S/C11H11FO2/c1-6-4-7(2-3-10(6)12)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)
InChI KeyMHLUSWNGBZAHGL-UHFFFAOYSA-N
Canonical SMILESCC1=C(C=CC(=C1)C2CC2C(=O)O)F

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The strained cyclopropane ring and the electron-withdrawing fluorine atom play crucial roles in modulating the compound's reactivity and stability. These interactions can lead to significant effects on enzyme activity and receptor binding.

Biological Applications

Research indicates that this compound may have several potential applications:

  • Enzyme-Catalyzed Reactions : It is utilized in studies focusing on enzyme-catalyzed reactions involving cyclopropane rings, providing insights into reaction mechanisms and kinetics .
  • Therapeutic Potential : Derivatives of this compound are being explored for their therapeutic applications, particularly in drug development targeting specific diseases .
  • Synthetic Chemistry : It serves as a building block in the synthesis of more complex organic molecules, facilitating the creation of novel compounds with desired biological activities .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antitumor Activity : Research has indicated that modifications of cyclopropane derivatives can lead to compounds with significant antitumor properties. For instance, certain derivatives have shown promising results in inhibiting tumor growth in preclinical models .
  • Mechanistic Studies : A study focusing on the synthesis and biological evaluation of fluorocyclopropane-containing compounds demonstrated their potential as inhibitors of specific enzymes involved in metabolic pathways .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves cyclopropanation reactions. A common approach uses vinyl precursors (e.g., substituted styrenes) reacted with diazo compounds (e.g., ethyl diazoacetate) under transition metal catalysis (e.g., Rh(II)) to form the cyclopropane ring. Key intermediates include the diazo-carboxylic acid derivative and the substituted styrene precursor. Post-reduction or hydrolysis steps yield the final carboxylic acid. Critical Step : Optimize catalyst loading (e.g., 2-5 mol% Rh₂(OAc)₄) to minimize dimerization byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:
  • ¹H/¹³C NMR : Assigns cyclopropane ring protons (δ 1.2–2.5 ppm, split due to ring strain) and aromatic fluorine coupling patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M-H]⁻ (exact mass: calc. for C₁₁H₁₀F₃O₂⁻).
  • X-ray Crystallography : Resolves spatial arrangement of the cyclopropane ring and substituents, critical for stereochemical confirmation .
TechniqueKey ParametersUtility
NMRδ 1.5–2.5 ppm (cyclopropane), J ~8 Hz (aryl-F coupling)Ring strain analysis, substituent positioning
HRMSm/z 231.0634 (C₁₁H₁₀F₃O₂⁻)Molecular formula confirmation
X-rayC-C bond lengths ~1.54 Å (cyclopropane)Stereochemical validation

Q. What are the common chemical reactions that this compound undergoes, and what conditions are required?

  • Methodological Answer : The carboxylic acid group participates in:
  • Esterification : React with alcohols (e.g., MeOH) under acidic (H₂SO₄) or coupling agents (DCC/DMAP).
  • Amide Formation : Use EDCl/HOBt with amines (e.g., benzylamine) in DMF.
  • Decarboxylation : Heat under basic conditions (NaOH, 120°C) to yield cyclopropane derivatives.
    Monitoring : Track reaction progress via TLC (silica gel, eluent: EtOAc/hexane 3:7) .

Advanced Research Questions

Q. How can cyclopropanation reactions be optimized to improve yield and minimize byproducts?

  • Methodological Answer :
  • Catalyst Screening : Test Rh(II), Cu(I), or Fe-based catalysts for regioselectivity.
  • Solvent Optimization : Use low-polarity solvents (toluene) to reduce side reactions.
  • Temperature Control : Maintain 0–25°C to suppress diazo decomposition.
  • Byproduct Analysis : Use GC-MS to identify dimers; adjust stoichiometry (diazo:styrene = 1:1.2) to favor monomer formation.
    Example : Rh₂(OAc)₄ in toluene at 15°C achieves ~75% yield with <5% dimer .

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

  • Methodological Answer :
  • DFT Calculations : Compare activation energies for proposed reaction pathways (e.g., carbene insertion vs. radical mechanisms).
  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track bond formation (e.g., confirm cyclopropane ring closure via ¹³C NMR).
  • Kinetic Studies : Perform time-resolved IR spectroscopy to detect transient intermediates.
    Case Study : Discrepancies in ring-opening reactivity were resolved by identifying solvent polarity effects on transition states .

Q. What strategies control the stereochemistry of the cyclopropane ring during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use enantiopure Rh(II) complexes (e.g., Rh₂(S-PTTL)₄) to induce trans/cis selectivity.
  • Substrate Engineering : Introduce steric hindrance (e.g., ortho-methyl groups) to favor desired diastereomers.
  • Post-Synthesis Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
    Validation : X-ray or NOESY NMR confirms absolute configuration .

Q. How can in vitro assays be designed to evaluate enzymatic inhibition by this compound?

  • Methodological Answer :
  • Target Selection : Focus on enzymes with hydrophobic active sites (e.g., cyclooxygenase-2) due to the compound’s lipophilic cyclopropane.
  • Assay Setup : Use fluorescence-based inhibition assays (e.g., COX-2 Inhibitor Screening Kit).
  • Control Experiments : Include known inhibitors (e.g., Celecoxib) and measure IC₅₀ via dose-response curves.
    Data Interpretation : Compare Ki values with computational docking results (AutoDock Vina) to validate binding modes .

Q. What challenges arise in correlating structural features with physicochemical properties, and how are they addressed?

  • Methodological Answer :
  • LogP Prediction : Use HPLC-derived retention times to experimentally validate computational predictions (e.g., Schrödinger’s QikProp).
  • Acid Dissociation (pKa) : Perform potentiometric titration in aqueous-organic mixtures (e.g., H₂O/MeOH 1:1).
  • Crystallinity Analysis : Compare DSC thermograms with PXRD patterns to assess polymorphism.
    Key Finding : The fluorine substituent increases metabolic stability but reduces aqueous solubility (~0.2 mg/mL at pH 7.4) .

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